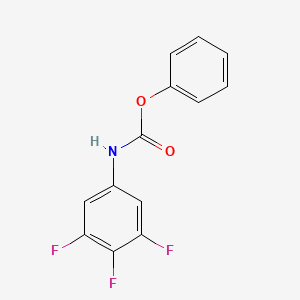

Phenyl (3,4,5-trifluorophenyl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Chemical Synthesis and Design

The carbamate functional group, characterized by an ester and an amide bonded to the same carbonyl, is a cornerstone of organic synthesis and medicinal chemistry. acs.orgnih.gov This versatile moiety is recognized for its stability and its capacity to engage in hydrogen bonding, which are critical features in the design of bioactive molecules and functional materials. acs.org In synthetic chemistry, carbamates are widely employed as protecting groups for amines, offering a balance of stability under various reaction conditions and selective removal. acs.orgnih.gov

The reactivity of the carbamate group can be finely tuned by the nature of its substituents, influencing its role as a leaving group or its participation in various chemical transformations. nih.gov For instance, the reaction of phenyl carbamates derived from primary amines can lead to the formation of ureas, highlighting their utility as synthetic intermediates. acs.orgnih.gov This reactivity is a key aspect of their application in the construction of more complex molecular frameworks.

Overview of Fluorinated Aromatic Compounds in Advanced Chemical Research

The introduction of fluorine atoms into aromatic rings profoundly alters the physicochemical properties of the parent compound. researchgate.net The high electronegativity and small size of fluorine lead to significant changes in electron distribution, acidity, lipophilicity, and metabolic stability. Consequently, fluorinated aromatic compounds have become indispensable in various areas of advanced chemical research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

In medicinal chemistry, the strategic incorporation of fluorine can enhance the binding affinity of a drug to its target, improve its pharmacokinetic profile, and increase its metabolic stability, ultimately leading to more potent and effective therapeutic agents. The unique electronic properties of fluorinated aromatic rings also make them valuable components in materials science, contributing to the development of liquid crystals, polymers, and other functional materials with tailored properties.

Contextualizing Phenyl (3,4,5-trifluorophenyl)carbamate within Current Research Paradigms

This compound (C₇H₄F₃NO₂) emerges at the intersection of carbamate chemistry and the study of fluorinated aromatics. acs.org The presence of the trifluorophenyl group is expected to significantly influence the electronic properties of the carbamate moiety, enhancing its electrophilicity and potentially modulating its reactivity and biological activity.

While specific research focused exclusively on this compound is limited, its structural motifs are present in a variety of compounds investigated in contemporary research. For instance, the synthesis and reactivity of various phenyl carbamates, including those with halogenated phenyl groups, are actively explored for applications in organic synthesis and medicinal chemistry. nih.govresearchgate.netsigmaaldrich.comnih.gov The general synthetic route to such compounds often involves the reaction of a substituted aniline (B41778) with a chloroformate. For example, Phenyl N-(4-fluorophenyl)carbamate has been synthesized by reacting 4-fluoroaniline (B128567) with phenyl chloroformate. nih.gov Similarly, Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate was prepared from 4-chloro-3-(trifluoromethyl)benzenamine and phenyl chloroformate. nih.gov

Scope and Objectives of Academic Investigations into this compound

Given the established significance of both carbamate and fluorinated aromatic moieties, academic investigations into this compound would likely focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to this compound and its derivatives. Based on analogous reactions, a plausible synthesis would involve the reaction of 3,4,5-trifluoroaniline (B67923) with phenyl chloroformate.

Further investigations would likely explore the physicochemical properties of this compound, including its reactivity profile. The electron-withdrawing nature of the trifluorophenyl group is anticipated to render the carbamate's carbonyl carbon more susceptible to nucleophilic attack. This could be exploited in the development of novel synthetic methodologies or in its application as a reactive intermediate.

Finally, the potential biological activity of this compound would be a significant area of research. The combination of the carbamate functionality and the trifluorinated ring suggests potential applications in medicinal chemistry, where such structures are often explored for their interactions with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C13H8F3NO2 |

|---|---|

Molecular Weight |

267.20 g/mol |

IUPAC Name |

phenyl N-(3,4,5-trifluorophenyl)carbamate |

InChI |

InChI=1S/C13H8F3NO2/c14-10-6-8(7-11(15)12(10)16)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18) |

InChI Key |

FWDUJPRORGKBSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3,4,5 Trifluorophenyl Carbamate and Analogous Carbamic Esters

Established Synthetic Pathways to Carbamates via Aromatic Isocyanates and Phenols

The reaction between an isocyanate and an alcohol or phenol (B47542) is a fundamental and widely utilized method for the formation of carbamates. union.edu This approach is valued for its efficiency and directness in creating the carbamate (B1207046) linkage.

The condensation of phenyl isocyanate precursors with phenols is a classic and industrially significant route to phenyl carbamates. union.edu This reaction typically proceeds with high efficiency. A common method involves the reaction of a phenol with phosgene (B1210022) to generate a phenyl chloroformate intermediate, which then reacts with an amine to yield the desired carbamate. google.com This two-step, one-pot synthesis can be performed in a two-phase system, which facilitates the reaction and separation of products. google.com

Another established pathway is the Curtius rearrangement, where thermal decomposition of an acyl azide (B81097) leads to an isocyanate intermediate. This intermediate can then be trapped by a nucleophile, such as a phenol, to form the corresponding carbamate. nih.gov While effective, this method is not always suitable for substrates with acid-sensitive functional groups. nih.gov

The direct reaction of an isocyanate with a phenol is a straightforward method for producing N-substituted carbamates. union.edu However, the hazardous nature of some isocyanates, such as methyl isocyanate, has prompted the development of alternative synthetic strategies. union.edu

The following table summarizes various approaches to carbamate synthesis:

| Method | Precursors | Key Features | Reference |

| Phosgene Method | Phenol, Phosgene, Amine | Two-step, one-pot synthesis in a two-phase system. | google.com |

| Curtius Rearrangement | Carboxylic Acid Derivative (e.g., acyl chloride) | Involves an isocyanate intermediate formed via thermal decomposition of an acyl azide. | nih.gov |

| Direct Isocyanate Reaction | Isocyanate, Phenol | A direct and efficient method, though the toxicity of some isocyanates is a concern. | union.edu |

Targeted Synthesis Routes Incorporating Fluorinated Aromatic Moieties

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, the development of synthetic routes to fluorinated carbamates is of considerable interest.

The synthesis of carbamates bearing a 3,4,5-trifluorophenyl group can be achieved by employing precursors containing this specific fluorinated moiety. For instance, the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid can lead to the formation of intermediates that can be further elaborated into more complex fluorinated molecules. nih.gov While not a direct synthesis of the target compound, this illustrates the strategy of incorporating polysubstituted phenyl rings in multi-step synthetic sequences.

Research has also focused on the dearomatization of diazaheterocycles using anion-binding catalysis, where a 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment on a thiourea (B124793) catalyst plays a key role in achieving high enantioselectivity. acs.orgacs.org This highlights the influence of trifluoromethyl-substituted phenyl groups in directing stereochemical outcomes. acs.org

The synthesis of various fluorinated compounds often involves multi-step processes. For example, the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives involves the initial reaction of 3',5'-bis(trifluoromethyl)acetophenone. nih.gov

The following table highlights the use of fluorinated precursors in synthesis:

| Precursor | Synthetic Application | Key Finding | Reference |

| 3',5'-Bis(trifluoromethyl)acetophenone | Synthesis of pyrazole derivatives | Demonstrates the incorporation of bis(trifluoromethyl)phenyl moieties into heterocyclic structures. | nih.gov |

| Thiourea with 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment | Asymmetric dearomatization of diazaheterocycles | The fluorinated phenyl group is crucial for achieving high enantioselectivity. | acs.orgacs.org |

The development of methods for the enantioselective fluorination of organic molecules is a significant area of research. One approach involves the use of N-fluoro-N-tosyl derivatives of chiral amines, such as (S)-alpha-phenethylamine, as electrophilic fluorinating agents. nih.gov These reagents have been used to fluorinate active methine compounds with moderate enantiomeric excess. nih.gov

Another strategy involves the synthesis of carbamoyl (B1232498) fluorides from secondary amines using reagents that act as a surrogate for the toxic difluorophosgene gas. researchgate.net This method provides a practical route to this underdeveloped class of compounds under mild conditions. researchgate.net Furthermore, recent advancements have demonstrated the synthesis of carbamoyl fluorides from oxamic acids via an electrochemical process using an inexpensive fluoride (B91410) source. acs.org

The synthesis of fluorinated aminophosphonates has also seen considerable progress, with methods including the catalytic enantioselective reduction of fluorinated α-iminophosphonates and the diastereoselective addition of phosphites to chiral fluorinated imines. rsc.org

The following table summarizes enantiospecific approaches to fluorinated compounds:

| Method | Key Reagents/Substrates | Outcome | Reference |

| Electrophilic Fluorination | N-fluoro-N-tosyl derivatives of chiral amines | Enantioselective fluorination of active methine compounds. | nih.gov |

| Carbamoyl Fluoride Synthesis | Secondary amines, difluorophosgene surrogate | Mild and practical synthesis of carbamoyl fluorides. | researchgate.net |

| Electrochemical Fluorination | Oxamic acids, Et3N·3HF | Safe and robust synthesis of carbamoyl fluorides. | acs.org |

| Fluorinated Aminophosphonate Synthesis | Fluorinated α-iminophosphonates, chiral fluorinated imines | Asymmetric synthesis of fluorinated aminophosphonates. | rsc.org |

Advanced Catalytic Systems in Carbamate Synthesis

Catalysis plays a crucial role in developing more efficient, selective, and environmentally friendly methods for carbamate synthesis.

A significant advancement in carbamate synthesis is the development of tin-catalyzed transcarbamoylation reactions. thieme-connect.comorganic-chemistry.org This method involves the reaction of primary and secondary alcohols with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst. thieme-connect.comorganic-chemistry.org Dibutyltin maleate (B1232345) is an effective catalyst for this transformation, which typically proceeds smoothly in toluene (B28343) at elevated temperatures to afford the corresponding carbamates in good yields. thieme-connect.comorganic-chemistry.org

This tin-catalyzed method offers several advantages, including experimental simplicity, the use of inexpensive and commercially available reagents and catalysts, high yields, and broad functional-group tolerance. thieme-connect.com The reagents are generally air-stable crystalline compounds, and the tin catalyst can be easily removed after the reaction. thieme-connect.com This process has been shown to be a valuable alternative to methods using more hazardous reagents like trichloroacetyl isocyanate. thieme-connect.com

Furthermore, organotin(IV) alkoxides have been investigated for the synthesis of aromatic carbamates from aromatic amines and carbon dioxide, a phosgene-free route to isocyanates. nih.govresearchgate.net Theoretical studies and experimental results have shown that methyl phenylcarbamate can be formed in high yield from aniline (B41778) using organotin(IV) dimethoxide and CO2. nih.gov

The following table provides an overview of tin-catalyzed carbamate synthesis:

| Catalyst/Reagent | Substrates | Key Features | Reference |

| Dibutyltin maleate | Primary/Secondary Alcohols, Phenyl Carbamate | Mild conditions, broad functional group tolerance, high yields. | thieme-connect.comorganic-chemistry.org |

| Tin Catalyst | Cinnamyl Alcohol, Methyl Carbamate | Scalable and economical alternative to trichloroacetyl isocyanate. | thieme-connect.com |

| Organotin(IV) dimethoxide | Aniline, Carbon Dioxide | Phosgene-free synthesis of methyl phenylcarbamate. | nih.govresearchgate.net |

Palladium-Catalyzed N-Aryl Carbamate Formation

A highly efficient, one-pot method for the synthesis of N-aryl carbamates has been developed utilizing a palladium-catalyzed cross-coupling reaction. acs.orgthieme-connect.com This methodology involves the reaction of aryl chlorides or aryl triflates with sodium cyanate (B1221674) in the presence of an alcohol, which acts as a nucleophile. mit.eduorganic-chemistry.org The process is significant because it generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the desired carbamate product. acs.orgorganic-chemistry.org

This transformation has a broad substrate scope. The use of aryl triflates, in particular, expands the range of compatible substrates, allowing the reaction to proceed with sterically hindered starting materials and reactive nucleophiles such as benzyl (B1604629) alcohol and thiols. organic-chemistry.orgmit.edu The reaction is tolerant of a wide variety of alcohols, including primary, secondary, and even tertiary alcohols, though specific conditions may be required for more hindered alcohols like tert-butanol. organic-chemistry.org This versatility makes the palladium-catalyzed approach a powerful tool for accessing a diverse array of N-aryl carbamates, including important carbamate protecting groups and precursors for polyurethane materials. mit.edumit.edu

Table 1: Substrate Scope in Palladium-Catalyzed N-Aryl Carbamate Synthesis

| Aryl Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Chlorides (Ar-Cl) | Primary/Secondary Alcohols | Pd₂(dba)₃ / Ligand | N-Aryl Carbamate | acs.org |

| Aryl Triflates (Ar-OTf) | Sterically Hindered Alcohols | Pd₂(dba)₃ / Ligand | N-Aryl Carbamate | organic-chemistry.org |

| Aryl Triflates (Ar-OTf) | Thiols (R-SH) | Pd₂(dba)₃ / Ligand | S-Aryl Thiocarbamate | acs.org |

This interactive table summarizes the versatility of the palladium-catalyzed carbamate synthesis.

Strategic Employment of Carbamates as Synthetic Intermediates

Beyond their direct applications, carbamates are strategically employed as intermediates in organic synthesis. acs.org Their inherent stability and electronic properties allow them to serve as protecting groups for amines or as directing groups to control the regioselectivity of subsequent reactions. nih.govnih.gov Computational studies have also been employed to understand the structure and aggregation of carbamate intermediates, such as lithium carbamates, to better predict their reactivity as nucleophiles in solution. cuny.edu

Application of Vinylogous Carbamates in Regiospecific Synthesis

The principle of vinylogy describes the transmission of electronic effects through a conjugated system. nih.gov In the context of carbamates, this leads to the concept of vinylogous carbamates, which are π-extended enolate-type systems. These intermediates are utilized for the regiospecific synthesis of complex, highly functionalized molecules, particularly heterocycles like pyrroles and quinolones. nih.govresearchgate.netfao.org

In these synthetic strategies, a vinylogous carbamate acts as a versatile precursor. An amine exchange reaction is often a key step, preparing the intermediate for a subsequent cyclization reaction. nih.govresearchgate.net This approach allows for the controlled and regiospecific construction of 1,2,3,4-tetrasubstituted pyrroles and 3-aryl-substituted quinolones, which are core structures in many natural and synthetic bioactive compounds. nih.govfao.org The ability to direct reactions to a remote carbon site (the γ-position) of the conjugated system is a powerful tool for building molecular complexity with high precision. nih.gov

Table 2: Heterocycles Synthesized from Vinylogous Carbamates

| Precursor | Key Reaction Step | Product | Significance | Reference |

|---|---|---|---|---|

| Vinylogous Carbamate | Amine Exchange / Cyclization | 1,2,3,4-Tetrasubstituted Pyrroles | Core of bioactive substances | nih.gov |

This interactive table highlights the application of vinylogous carbamates in synthesizing important heterocyclic structures.

Methodological Innovations in Carbamate Synthesis Relevant to Phenyl (3,4,5-trifluorophenyl)carbamate Analogs

The demand for safer and more sustainable chemical processes has driven innovation in carbamate synthesis, moving away from hazardous reagents like phosgene. nih.govresearchgate.net These modern methods are highly relevant for the synthesis of complex molecules like this compound and its analogs.

Recent advancements include the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 source. nih.gov One such method involves the base-promoted coupling of CO₂, an amine, and an N-tosylhydrazone. researchgate.net Another innovative approach reports the continuous synthesis of carbamates from CO₂, amines, and alkyl halides in the presence of a non-nucleophilic base, DBU, which provides the desired products in good to excellent yields within a short reaction time. nih.gov

Other notable innovations include:

Metal-free syntheses: One method generates an isocyanate intermediate from an arylamine and CO₂ using a dehydrating sulfonium (B1226848) reagent, which can then be trapped by alcohols to form carbamates. organic-chemistry.org

One-pot procedures: A simple and efficient one-pot synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides, which then react with phenols. organic-chemistry.org

Catalysis with Earth-abundant metals: Indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, providing an environmentally friendly alternative. organic-chemistry.org

These methodologies offer milder reaction conditions, avoid toxic reagents, and often feature simplified purification processes, making them attractive for the synthesis of functionalized aromatic carbamates. nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 3,4,5 Trifluorophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Phenyl (3,4,5-trifluorophenyl)carbamate is characterized by distinct signals corresponding to the protons on the two aromatic rings and the N-H proton of the carbamate (B1207046) linkage.

Phenyl Ring Protons: The five protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. nih.govrsc.org The exact chemical shifts are influenced by the electron-withdrawing effect of the carbamate group. The ortho-protons (adjacent to the oxygen) are expected to be the most deshielded, followed by the para- and meta-protons. libretexts.org

Trifluorophenyl Ring Protons: The two protons on the 3,4,5-trifluorophenyl ring are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a triplet in the aromatic region, likely downfield due to the strong electron-withdrawing nature of the three fluorine atoms. The triplet multiplicity arises from coupling to the two neighboring fluorine atoms at the 3- and 5-positions.

N-H Proton: The carbamate N-H proton typically presents as a broad singlet. nih.govrsc.org Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. In many phenylcarbamates, this signal is observed around δ 10.2 ppm in DMSO-d₆ or as a broader signal around δ 6.6 ppm in CDCl₃. nih.govrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Phenyl H (ortho, meta, para) | 7.0 - 7.5 | Multiplet (m) | Signals for the five protons on the unsubstituted ring. nih.govrsc.org |

| Trifluorophenyl H (2,6-positions) | ~7.3 - 7.8 | Triplet (t) | Coupling to adjacent fluorine atoms (³JH-F). |

| N-H | Variable (e.g., ~6.6 in CDCl₃, ~10.2 in DMSO-d₆) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. nih.govrsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is typically the most deshielded, appearing in the range of δ 150-155 ppm. nih.govrsc.orgreddit.com This is slightly more shielded compared to ester or amide carbonyls. reddit.com

Phenyl Ring Carbons: The six carbons of the unsubstituted phenyl ring will show four distinct signals due to symmetry. The carbon attached to the oxygen (C-O) will be downfield (~151 ppm), while the others will appear in the typical aromatic region of δ 118-130 ppm. nih.govrsc.org

Trifluorophenyl Ring Carbons: The six carbons of the trifluorophenyl ring will exhibit four unique signals. The carbons directly bonded to fluorine (C-F) will show large one-bond coupling constants (¹JC-F) and will be significantly downfield. The carbon attached to the nitrogen (C-N) will also be in the aromatic region, influenced by the nitrogen and fluorine substituents. Due to symmetry, the C3 and C5 carbons (and their attached fluorines) are equivalent, as are the C2 and C6 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Carbamate) | 150 - 155 | nih.govrsc.orgreddit.com |

| C-O (Phenyl) | ~151 | Ipso-carbon of the phenyl ether linkage. nih.gov |

| C-N (Trifluorophenyl) | ~135 - 140 | Ipso-carbon attached to the carbamate nitrogen. |

| C3, C5 (Trifluorophenyl) | ~145 - 155 (d) | Directly bonded to fluorine; shows large C-F coupling. |

| C4 (Trifluorophenyl) | ~135 - 145 (t) | Directly bonded to fluorine; shows large C-F coupling. |

| C2, C6 (Trifluorophenyl) | ~110 - 115 | Influenced by adjacent fluorine atoms. |

| C-H (Phenyl) | 118 - 130 | Represents the ortho, meta, and para carbons. nih.govrsc.org |

Note: (d) = doublet, (t) = triplet, indicating splitting due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluorophenyl Moiety Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govazom.com For this compound, the ¹⁹F NMR spectrum provides unambiguous confirmation of the substitution pattern on the fluorinated ring.

Symmetry and Signals: The symmetry of the 3,4,5-trifluorophenyl group results in two distinct fluorine environments. Therefore, two signals are expected in the ¹⁹F NMR spectrum.

Signal Multiplicity and Coupling:

The fluorine atom at the C4 position will appear as a triplet, as it is coupled to two equivalent fluorine atoms at the C3 and C5 positions (³JF-F).

The two equivalent fluorine atoms at the C3 and C5 positions will appear as a doublet, as they are each coupled to the single fluorine atom at the C4 position (³JF-F).

Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic environment. nih.gov For a 1-bromo-2,4,5-trifluorobenzene, complex coupling patterns are observed with resonances appearing between -100 and -165 ppm. azom.com For the title compound, distinct shifts for the F4 and F3/F5 positions are expected within this general range.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Multiplicity | Relative Integration |

|---|---|---|

| F4 (para) | Triplet (t) | 1F |

| F3, F5 (meta) | Doublet (d) | 2F |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is invaluable for identifying functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties. nih.gov

N-H Stretch: A prominent band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. In solid-state measurements (e.g., KBr pellet), this band may be broadened and shifted to a lower frequency (around 3300 cm⁻¹) due to intermolecular hydrogen bonding. oup.com In dilute solution, a sharper, higher frequency band (around 3400-3460 cm⁻¹) corresponding to the "free" N-H stretch would be observed. oup.com

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group of the carbamate is a defining feature of the spectrum, typically appearing in the range of 1700-1750 cm⁻¹. For aromatic carbamates like this, the peak is often observed around 1700-1715 cm⁻¹. rsc.org

C-O and C-N Stretches: The spectrum will also contain bands corresponding to the C-O and C-N stretching vibrations of the carbamate group, usually found in the 1200-1300 cm⁻¹ region. nih.gov

Aromatic Vibrations: Absorptions related to the C-H stretching of the aromatic rings appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations are seen in the 1450-1600 cm⁻¹ region. vscht.cz

C-F Stretches: Strong absorption bands due to the C-F stretching vibrations of the trifluorophenyl group are expected in the 1100-1400 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Carbonyl) | 1700 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| C-O / C-N Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy for structural analysis. acs.org While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Key applications include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of both the phenyl and trifluorophenyl rings would produce strong and sharp signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.netmdpi.com These are often used as characteristic markers for aromatic systems.

Symmetrical Stretching: Vibrations that are symmetrical in nature, such as the symmetric stretching of the C-F bonds, would be more prominent in the Raman spectrum compared to the IR spectrum.

Conformational Analysis: The potential for different rotational isomers (rotamers) around the C-N and C-O single bonds of the carbamate linkage could be investigated. acs.orgsci-hub.se Different conformers may give rise to distinct Raman bands, and their relative intensities could provide information on the conformational equilibrium in different physical states (solid vs. solution). acs.org While specific Raman data for the title compound is not widely published, studies on other carbamates have successfully used Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes and determine molecular conformations. acs.orgsci-hub.se

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.comresearchgate.net For this compound (C₁₃H₈F₃NO₂), HRMS would be able to confirm its molecular formula by measuring the exact mass of its molecular ion. While specific HRMS data for the title compound is not available, this technique would be a critical first step in its unambiguous identification. alevelchemistry.co.uk

Electron Ionization and Electrospray Ionization Techniques

Different ionization methods are used to generate ions from neutral molecules for mass spectrometric analysis. youtube.com

Electron Ionization (EI): This is a "hard" ionization technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. numberanalytics.comnd.edu The resulting mass spectrum shows a molecular ion peak (if it survives) and a series of fragment ion peaks. chemguide.co.uk This fragmentation pattern is often unique to a specific compound and can be used as a "fingerprint" for identification and structural elucidation. libretexts.org For carbamates, fragmentation often involves cleavage of the carbamate bond. nih.gov

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for polar and large molecules. nih.govemory.edu It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. youtube.com This is advantageous for clearly determining the molecular weight of the parent compound. nih.gov In the analysis of carbamate pesticides, ESI has been effectively used, often showing a characteristic neutral loss of CH₃NCO (-57 Da) from the protonated molecule during tandem mass spectrometry experiments, which helps in their structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vnlibretexts.org The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the electronic structure, particularly conjugated π-systems. fiveable.melibretexts.org

For this compound, one would expect to observe π → π* transitions associated with the two aromatic rings. The presence of the carbamate linker and the fluorine substituents would influence the precise λmax and ε values. In benzene, primary absorption bands are seen around 184 nm and 202 nm, with a weaker, fine-structured band at 255 nm. hnue.edu.vn The substitution on the phenyl rings in the title compound would likely cause shifts in these absorption bands.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure (where applicable)

While a crystal structure for this compound is not publicly available, data from analogous compounds illustrate the type of information that can be obtained. For instance, the crystal structures of Phenyl N-(4-fluorophenyl)carbamate and Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate have been determined. nih.govnih.gov These studies reveal key structural features, such as the dihedral angles between the aromatic rings and the planarity of the carbamate group, which are influenced by the electronic nature and steric bulk of the substituents. In many carbamate structures, intermolecular hydrogen bonds, typically of the N-H···O type, play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net

| Parameter | Phenyl N-(4-fluorophenyl)carbamate nih.govnih.govpsu.edu | Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate nih.govchemspider.com |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₂ | C₁₄H₉ClF₃NO₂ |

| Molecular Weight | 231.22 | 315.67 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pna2₁ |

| a (Å) | 5.8860 (12) | 8.5680 (17) |

| b (Å) | 7.8540 (16) | 11.152 (2) |

| c (Å) | 24.761 (5) | 14.232 (3) |

| α (°) | 96.62 (3) | 90 |

| β (°) | 92.82 (3) | 90 |

| γ (°) | 91.19 (3) | 90 |

| Volume (ų) | 1135.3 (4) | 1359.9 (5) |

| Z | 4 | 4 |

| Dihedral Angle between Aromatic Rings (°) | 61.77 (3) and 53.94 (3) | 66.49 (3) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating components of a mixture and assessing the purity of a compound. moravek.comgoogle.com For a substance like this compound, HPLC would be the standard method to determine its purity, with a UV detector being commonly employed for detection. acs.orgreddit.com The percentage purity is typically determined by the relative area of the main peak in the chromatogram.

Theoretical and Computational Investigations of Phenyl 3,4,5 Trifluorophenyl Carbamate

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the atomic level. For a molecule like Phenyl (3,4,5-trifluorophenyl)carbamate, these computational methods would be invaluable for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules. A geometry optimization study for this compound would calculate the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state (its most stable conformation). This process involves using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve approximations of the Schrödinger equation. The resulting optimized structure is crucial, as it forms the basis for all other subsequent property calculations. Without published studies, specific data on bond lengths (e.g., C-F, C-N, C=O) and the planarity of the phenyl rings relative to the carbamate (B1207046) bridge are not available.

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Beyond DFT, other methods could be used to characterize the molecule. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While computationally intensive, they provide a fundamental description of the electronic structure. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, offering a faster but potentially less accurate alternative for large molecules. A comparative study using these methods would help validate the results obtained from DFT, but no such comparisons have been published for this specific carbamate.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. Calculations would also reveal the spatial distribution of these orbitals, showing which parts of the molecule (e.g., the trifluorophenyl ring, the unsubstituted phenyl ring, or the carbamate group) are the primary sites for electron donation and acceptance. This information is currently unavailable for this compound.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis (Hypothetical Data) This table is for illustrative purposes only, as no published data exists for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Data Not Available) |

| LUMO Energy | (Data Not Available) |

Theoretical Vibrational Frequencies and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies (often using DFT), each peak in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching of the C=O bond, the bending of N-H, or the vibrations of the phenyl rings. A strong correlation between the theoretical and experimental spectra confirms the accuracy of the computed molecular structure. For this compound, while experimental spectra may exist, the theoretical calculations needed to assign these spectra have not been published.

Thermodynamic Properties Calculation (e.g., Zero-Point Energy, Enthalpy, Entropy)

Quantum chemical calculations can also determine key thermodynamic properties. These calculations, derived from the vibrational frequency analysis, are essential for predicting the stability of the molecule and the feasibility of chemical reactions.

Zero-Point Energy (ZPE): The vibrational energy a molecule possesses even at absolute zero temperature.

Enthalpy (H): A measure of the total energy content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Without computational studies, these thermodynamic parameters for this compound remain undetermined.

Table 2: Illustrative Table of Calculated Thermodynamic Properties (Hypothetical Data) This table is for illustrative purposes only, as no published data exists for this compound.

| Property | Value |

|---|---|

| Zero-Point Energy | (Data Not Available) |

| Enthalpy | (Data Not Available) |

| Entropy | (Data Not Available) |

Molecular Modeling and Dynamic Simulations

Conformational Analysis using Computational Methods

Computational methods are essential for exploring the conformational landscape of molecules, identifying stable low-energy structures, and understanding the rotational barriers between them. The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds within the carbamate linkage.

| Dihedral Angle | Description | Typical Values | Significance |

|---|---|---|---|

| ω (O=C–N–C) | Defines the planarity and isomerism of the carbamate bond. | ~180° (trans/anti), ~0° (cis/syn) | Determines the primary chain conformation; the trans form is often energetically favored. |

| φ (C–N–Cα–Cβ) | Rotation of the group attached to the nitrogen. | Variable | Influences the orientation of the trifluorophenyl ring relative to the carbamate plane. |

| ψ (Cα–O–C=O) | Rotation of the group attached to the ester oxygen. | Variable | Influences the orientation of the phenyl ring relative to the carbamate plane. |

Molecular Dynamics Simulations for System Stability and Interaction Profiling

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the assessment of structural stability and the characterization of intermolecular and intramolecular interactions. acs.orgacs.orgmdpi.commdpi.comnih.gov By simulating the movement of atoms and molecules over time, MD can reveal how this compound behaves in different environments and how its constituent parts interact. acs.orgacs.org

For a system containing this compound, MD simulations can monitor the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability. A stable system will show the RMSD values converging to a steady plateau over the simulation time. mdpi.com

Interaction profiling through MD simulations is crucial for understanding how the molecule interacts with itself or with other molecules. The key interactions for this compound include:

Hydrogen Bonding: The N-H group of the carbamate linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of dimers or larger aggregates.

π-π Stacking: The presence of two aromatic rings (phenyl and trifluorophenyl) allows for potential π-π stacking interactions. These non-covalent interactions, where the rings align in a parallel or T-shaped manner, contribute significantly to molecular recognition and the stability of aggregates. acs.orgacs.org

Halogen-π and other Non-covalent Interactions: The electron-withdrawing fluorine atoms on the trifluorophenyl ring make it electron-deficient. This can lead to favorable interactions with the electron-rich unsubstituted phenyl ring (halogen-π interactions). acs.org The fluorine atoms can also participate in other dipole-dipole or weak non-covalent interactions. rsc.orgresearchgate.net

Computational studies on structurally related compounds, such as thioureas bearing bis(trifluoromethyl)phenyl groups, have demonstrated the critical role of these π-type and other non-covalent interactions in forming stable, highly ordered supramolecular complexes. acs.orgacs.org

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bond | (N-H) donor, (C=O) acceptor | Key for self-association and interaction with other molecules. |

| π-π Stacking | Phenyl and Trifluorophenyl rings | Contributes to the stability of molecular aggregates and crystal packing. |

| Halogen-π Interaction | Fluorine atoms and Phenyl ring | Stabilizes specific conformations and intermolecular arrangements. |

| Dipole-Dipole | Polar C-F and C=O bonds | Influences the overall molecular packing and physical properties. |

In Silico Prediction Methodologies for Chemical Descriptors

In silico methods are computational techniques used to predict the physicochemical and electronic properties of molecules, known as molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Computational Approaches for Predicting Molecular Descriptors

Density Functional Theory (DFT) is a premier computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is widely employed to calculate a variety of molecular descriptors that help in understanding chemical reactivity and physical properties. nih.gov For carbamates, DFT calculations can elucidate the relationship between their chemical structure and biological activity or toxicity. nih.gov

The process typically involves optimizing the molecule's geometry to find its lowest energy state, followed by the calculation of various electronic properties. Key molecular descriptors that can be predicted for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.gov For carbamates, the HOMO is often located on the aromatic ring, while the LUMO is typically found on the carbonyl group. nih.gov

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and describe the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Reactivity Descriptors: Properties like chemical hardness (η), chemical potential (μ), and electrophilicity (ω) are calculated from the ionization potential and electron affinity. Hardness measures resistance to change in electron distribution, while electrophilicity quantifies the propensity of a molecule to accept electrons. nih.gov

These computational approaches provide a robust framework for predicting the properties of novel compounds like this compound before their synthesis, offering a cost-effective way to screen for desired characteristics. mdpi.com

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; related to reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; related to reactivity with nucleophiles. |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron from the molecule. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electrophilicity Index | ω | Measures the electrophilic character of a molecule. |

| Chemical Hardness | η | Measures resistance to deformation of the electron cloud. |

Chemical Reactivity and Mechanistic Studies of Phenyl 3,4,5 Trifluorophenyl Carbamate

Investigation of Cleavage and Hydrolysis Pathways of the Carbamate (B1207046) Linkage

The carbamate linkage in phenyl (3,4,5-trifluorophenyl)carbamate is susceptible to cleavage under various conditions, primarily through hydrolysis. The mechanism of this hydrolysis can differ based on the reaction conditions, such as pH. nih.gov In basic conditions, the hydrolysis of carbamates, particularly those derived from primary amines, can proceed through an E1cb-type mechanism involving the formation of an isocyanate intermediate. nih.gov For N,N-disubstituted carbamates, the hydrolysis is often more challenging and may occur via a BAc2 mechanism. nih.gov

The cleavage of the carbamate can also be effected by other nucleophiles. For instance, the use of tetra-n-butylammonium fluoride (B91410) (TBAF) can lead to the deprotection of the corresponding amine or the formation of symmetrical ureas, depending on the substrate and reaction conditions. nih.gov The solvent and the amount of reagent used can significantly influence the outcome of these reactions. nih.gov

Enzymatic hydrolysis offers a highly selective method for carbamate cleavage. nih.gov Lipases, for example, can be used for the enantioselective hydrolysis of related ester compounds, suggesting their potential utility for the chiral resolution of carbamate derivatives. nih.gov

Role of the Fluorine Substituents in Modulating Reactivity and Electronic Structure

The three fluorine atoms on the phenyl ring play a crucial role in the reactivity and electronic properties of this compound. Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect. nist.gov This effect significantly influences the reactivity of the molecule in several ways:

Increased Electrophilicity of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms makes the trifluorophenyl ring electron-deficient and therefore more susceptible to nucleophilic attack. nist.gov This is a general feature of polyfluorinated aromatic compounds. nist.gov

Activation of the Carbamate Group: The electron-withdrawing effect of the trifluorophenyl group enhances the leaving group ability of the phenoxy moiety, making the carbamate carbonyl carbon more electrophilic and prone to nucleophilic attack. rsc.org

Modulation of Noncovalent Interactions: The trifluoromethyl groups can participate in noncovalent interactions, such as π-π stacking and halogen-π interactions, which can influence the stability of reaction intermediates and transition states. acs.orgacs.org

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, depending on the reacting partner and the specific site of reaction.

Electrophilic Reactivity:

The primary site of electrophilic reactivity is the carbonyl carbon of the carbamate group. This carbon is susceptible to attack by nucleophiles, leading to cleavage of the carbamate linkage. The presence of the electron-withdrawing trifluorophenyl group enhances this electrophilicity. rsc.org The phenyl ring itself can act as an electrophile when substituted with strong electron-withdrawing groups, making it susceptible to nucleophilic aromatic substitution (SNAr). quora.com

Nucleophilic Reactivity:

Exploration of Functional Group Transformations on the Phenyl and Trifluorophenyl Rings

The phenyl and trifluorophenyl rings of this compound can undergo various functional group transformations.

Reactions on the Trifluorophenyl Ring:

The high degree of fluorination makes the trifluorophenyl ring resistant to electrophilic aromatic substitution. nist.gov However, it is susceptible to nucleophilic aromatic substitution, where a fluorine atom can be displaced by a nucleophile. nist.gov The position of substitution is influenced by the nature of the nucleophile and the reaction conditions.

Reactions on the Phenyl Ring:

The phenyl ring can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The carbamate group is an ortho-, para-directing group, although its activating or deactivating nature can be influenced by the reaction conditions.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics of reactions involving carbamates are influenced by several factors, including the nature of the substituents, the solvent, and the catalyst. For the aminolysis of aryl phenyl carbonates, the reaction can proceed through a zwitterionic tetrahedral intermediate, with the reaction rate being dependent on the concentration of the amine. researchgate.net

The Hammett equation can be used to correlate the effect of substituents on the aromatic ring with the reaction rates. rsc.org Electron-withdrawing substituents on the aryl group generally accelerate the rate of nucleophilic attack on the carbonyl carbon. rsc.org

Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insights into the transition state of the reaction. For the methanolysis and aminolysis of phenyl chloroformates, low ΔH‡ and ΔS‡ values suggest a highly associative transition state with significant bond formation. rsc.org

Advanced Applications of Phenyl 3,4,5 Trifluorophenyl Carbamate and Its Analogs in Materials Science and Organic Synthesis

Potential in Polymer Chemistry and the Development of Novel Polymeric Materials

While direct reports on the use of Phenyl (3,4,5-trifluorophenyl)carbamate in polymer synthesis are not extensively documented, the known effects of trifluoromethyl (CF3) groups on polymer properties provide a strong indication of its potential. researchgate.net The introduction of fluorinated moieties, particularly trifluoromethylphenyl groups, into polymer backbones or as pendant groups can dramatically alter the material's characteristics. researchgate.netrsc.org

Research into fluorinated polyamides and polyimides has demonstrated that the incorporation of CF3 groups leads to a range of desirable properties. rsc.orgresearchgate.net These include enhanced thermal stability, improved solubility in common organic solvents, and a significant reduction in the dielectric constant and water absorption. researchgate.netrsc.orgresearchgate.net For instance, fluorinated polyimides exhibit excellent optical transparency with high glass transition temperatures, making them suitable for applications in microelectronics and optoelectronics. rsc.org The bulky nature of the trifluoromethyl groups can disrupt polymer chain packing, increasing the fractional free volume and thus enhancing solubility and processability. researchgate.net

Given these established principles, this compound could serve as a valuable monomer or co-monomer in the synthesis of novel polycarbamates or other polymer systems. The resulting polymers would be expected to exhibit some of the advantageous properties associated with fluorination. The trifluorophenyl group, in particular, can impart a unique combination of hydrophobicity, thermal resistance, and low surface energy. sigmaaldrich.comwikipedia.org

Table 1: Potential Effects of Incorporating Trifluorophenyl Groups into Polymers

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased | High bond energy of the C-F bond. sigmaaldrich.com |

| Solubility | Improved | Disruption of polymer chain packing by bulky CF3 groups. researchgate.net |

| Optical Transparency | Increased | Reduction of intermolecular charge transfer interactions. rsc.orgmdpi.com |

| Dielectric Constant | Lowered | Low polarizability of the C-F bond. researchgate.netrsc.org |

| Hydrophobicity | Increased | Low surface energy of fluorinated groups. sigmaaldrich.com |

Role as Key Intermediates in the Synthesis of Complex Organic Architectures

The utility of this compound as a key intermediate in the synthesis of complex organic molecules is well-documented, particularly in the field of medicinal chemistry. A prime example is its use in the preparation of substituted 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4H-triazolo[1,5-a]pyrazine compounds. google.com

In these synthetic routes, this compound serves as a stable and effective reagent for the introduction of the (3,4,5-trifluorophenyl)carbamoyl moiety onto a heterocyclic core. google.com The reaction, typically carried out in the presence of a base such as diisopropylethylamine (DIPEA), proceeds under mild conditions to afford the desired products in good yields. google.com The resulting complex molecules have been investigated for their potential as therapeutic agents, for instance, in the treatment of infectious diseases. google.com

The stability and reactivity of this compound make it an attractive alternative to more hazardous or less stable reagents for carbamoylation. Its application underscores the importance of fluorinated building blocks in constructing architecturally complex molecules with specific biological functions.

Table 2: Exemplary Reaction Featuring this compound

| Reactants | Reagents & Conditions | Product Type | Application Area | Reference |

| Heterocyclic amine core | This compound, DIPEA, 45 °C | Substituted pyrazolo[1,5-a]pyrazine | Medicinal Chemistry | google.com |

Exploration in the Design of Functional Materials with Tunable Properties

The design of functional materials with precisely controlled properties is a major focus of modern materials science. The incorporation of fluorine-containing building blocks like this compound offers a powerful strategy for tuning material characteristics. The strong electronegativity and low polarizability of fluorine atoms, when introduced into a material's structure, can lead to profound changes in its physical and chemical properties. sigmaaldrich.com

By using this compound or its analogs as precursors, it is conceivable to create materials where properties such as hydrophobicity, lipophobicity, chemical resistance, and surface energy can be systematically varied. sigmaaldrich.com For example, highly branched fluorocarbon polymers exhibit not only superior chemical resistance and hydrophobicity but also improved processability due to their high solubility and low viscosity. sigmaaldrich.com

Furthermore, the introduction of trifluorophenyl groups has been shown to be an effective method for suppressing the yellowing of aromatic polymers by mitigating intra- and intermolecular charge transfer interactions. mdpi.com This leads to materials with high optical transparency and a low yellowness index, which are desirable for a variety of optical applications. mdpi.com The ability to fine-tune these properties makes fluorinated carbamates promising candidates for the development of advanced coatings, membranes, and other functional materials.

Contribution to the Development of Organic Optoelectronic Components

The field of organic optoelectronics, encompassing organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), relies heavily on the development of novel organic materials with tailored electronic and optical properties. Fluorination has emerged as a key strategy in the molecular design of materials for these applications. chalmers.senih.govnih.gov

In the context of OLEDs, the introduction of trifluoromethylphenyl groups into emitter or host materials can enhance their thermal and chemical stability. nih.gov More importantly, fluorination can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials, which is crucial for optimizing charge injection and transport, as well as for achieving desired emission colors. nih.govbohrium.com

While direct application of this compound in optoelectronic devices is not yet reported, its structure contains the trifluorophenyl moiety that has proven beneficial in this field. It could potentially be used as a building block for larger, conjugated systems for OLEDs or OSCs, where the trifluorophenyl group would be expected to contribute to favorable electronic properties and enhanced device stability.

Future Perspectives and Emerging Research Avenues for Phenyl 3,4,5 Trifluorophenyl Carbamate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-aryl carbamates, including Phenyl (3,4,5-trifluorophenyl)carbamate, is moving towards greener and more atom-economical methods. Traditional routes often involve hazardous reagents like phosgene (B1210022) derivatives. nih.gov Future research will likely focus on catalytic systems that offer high yields under mild conditions while minimizing waste.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions. An efficient synthesis of aryl carbamates has been demonstrated by reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This method provides direct access to a wide range of carbamates and could be adapted for the large-scale production of this compound. nih.gov Another sustainable approach involves visible light-mediated nickel-catalyzed photoredox N-arylation, which operates at room temperature and offers a scalable alternative to traditional palladium catalysis. organic-chemistry.org

Furthermore, the direct use of carbon dioxide as a C1 feedstock is a key goal for green chemistry. rsc.org Catalytic systems that can facilitate the reaction between 3,4,5-trifluoroaniline (B67923), phenol (B47542), and CO2 would represent a significant step towards a truly sustainable synthesis. rsc.org Research into basic catalysts for this transformation could yield a halogen-free pathway to the target molecule. rsc.org

| Synthetic Method | Key Reagents/Catalysts | Potential Advantages | Areas for Development |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Aryl Halide/Triflate, NaOCN, Phenol | High efficiency, broad substrate scope. nih.gov | Catalyst cost and recovery, optimization for fluorinated substrates. |

| Nickel-Catalyzed Photoredox N-Arylation | Ni catalyst, Ir photocatalyst, Blue LED light | Mild conditions (room temp), sustainable (visible light), scalable. organic-chemistry.org | Exploration of catalyst scope for polyfluorinated anilines. |

| Direct CO2 Incorporation | Basic catalysts, 3,4,5-trifluoroaniline, Phenol, CO2 | High atom economy, utilization of a renewable feedstock, halogen-free. rsc.org | Catalyst design, reaction optimization under mild conditions. |

| Hofmann Rearrangement (Green Protocol) | Aromatic amides, Oxone, KCl, NaOH | Single-step, green oxidation process. nih.gov | Adaptation for the specific trifluorophenyl amide precursor. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict outcomes, such as product yield and selectivity, under various conditions. arocjournal.com This approach can significantly reduce the experimental effort required to optimize the synthesis of this compound and its analogues. arocjournal.comneurips.cc Furthermore, AI can assist in designing novel catalysts by identifying complex relationships between a catalyst's structure and its performance, thereby accelerating the development of more efficient synthetic routes. digitellinc.comjoaiar.org

Beyond synthesis, ML can predict a wide range of molecular properties. nih.govacs.org By analyzing the structure of this compound, algorithms can estimate its reactivity, solubility, stability, and potential for specific applications. rsc.org For instance, predictive models could screen for its potential as a component in pharmaceuticals by forecasting its interaction with biological targets or predict its photophysical properties for use in organic electronics. nih.govrsc.org

| AI/ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reaction Prediction | Optimize synthesis conditions (temperature, catalyst, solvent). arocjournal.com | Accelerated development of high-yield, sustainable synthetic routes. |

| Catalyst Design | Identify novel catalysts for direct CO2 utilization or photoredox synthesis. digitellinc.com | Discovery of more efficient and environmentally friendly catalysts. |

| Property Prediction | Forecast solubility, stability, and electronic properties. rsc.org | Rapid screening for applications in materials science and medicinal chemistry. |

| Generative Models | Design novel derivatives with enhanced liquid crystalline or catalytic properties. eurekalert.org | Rational design of next-generation functional molecules. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique electronic nature of the 3,4,5-trifluorophenyl group is expected to modulate the reactivity of the carbamate (B1207046) moiety, opening avenues for novel chemical transformations. The strong electron-withdrawing character of the fluorinated ring can influence the acidity of the N-H proton and the electrophilicity of the carbonyl carbon, potentially leading to new reactivity patterns compared to non-fluorinated analogues.

Future research could explore the utility of this compound as a precursor for generating 3,4,5-trifluorophenyl isocyanate under specific conditions, which is a valuable intermediate in synthesis. Moreover, the carbamate itself could serve as a ligand or a component in catalyst design. The interplay between the carbamate functionality and the fluorinated ring might stabilize certain transition metal oxidation states or influence the stereochemical outcome of catalytic reactions. mdpi.com

The molecule's structure is also conducive to participating in arene-perfluoroarene interactions. nih.gov This non-covalent interaction could be harnessed in organocatalysis, where the molecule could act as a template or recognition site to control the assembly of reactants. There is also potential for the carbamate to be catalytically cleaved under specific conditions, which is relevant for applications in prodrug design or recyclable polymers. researchgate.net For instance, certain enzymes are known to hydrolyze carbamates, and exploring this biocatalytic reactivity could lead to applications in biosensors. nih.govresearchgate.net

Expansion into Advanced Materials Science Disciplines

The incorporation of a highly fluorinated ring suggests significant potential for this compound in advanced materials science. Fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and distinct intermolecular interactions. researchgate.net

A particularly promising area is the field of liquid crystals. The rod-like shape of the molecule, combined with the presence of both an electron-rich phenyl ring and an electron-poor trifluorophenyl ring, makes it a prime candidate for forming liquid crystalline phases stabilized by arene-perfluoroarene interactions. beilstein-journals.orgnih.gov These interactions can promote self-assembly into ordered structures like columnar mesophases, which are of interest for applications in organic electronics and sensors. beilstein-journals.org The introduction of such fluorinated moieties can enhance the performance of polymer-stabilized or polymer-dispersed liquid crystal devices by influencing properties like driving voltage and response time. researchgate.netnih.gov

Furthermore, this compound could serve as a monomer or an additive in the synthesis of advanced polymers. Its incorporation could enhance the thermal stability, dielectric properties, and hydrophobicity of materials. Fluorinated polymers are valuable for applications ranging from low-energy surfaces to advanced photoresists. researchgate.net The ability of this compound to form directed intermolecular interactions could be exploited to create self-healing polymers or supramolecular gels with responsive properties. acs.org

| Material Class | Key Structural Feature | Potential Application |

|---|---|---|

| Liquid Crystals | Arene-perfluoroarene stacking potential, molecular shape. beilstein-journals.orgnih.gov | Displays, optical switches, sensors. researchgate.netnih.gov |

| Fluorinated Polymers | Trifluorophenyl group. | High-performance dielectrics, hydrophobic coatings, photoresists. researchgate.net |

| Supramolecular Gels | Directed non-covalent interactions (H-bonding, π-π stacking). acs.org | Stimuli-responsive materials, drug delivery systems. |

| Organic Electronics | Tunable electronic properties due to fluorine substitution. | Components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phenyl carbamate derivatives like Phenyl (3,4,5-trifluorophenyl)carbamate?

- Methodological Answer : Carbamates are typically synthesized via the reaction of an amine or phenol with a chloroformate or isocyanate. For phenyl carbamates, a common approach involves reacting 3,4,5-trifluorophenol with phenyl chloroformate in anhydrous solvents (e.g., dichloromethane or dioxane) under controlled temperatures (0–25°C). A base like triethylamine or pyridine is added to neutralize HCl generated during the reaction . Reaction progress is monitored via TLC or HPLC, and purification often involves column chromatography.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR identify aromatic protons and carbamate carbonyl signals (e.g., ~150–155 ppm for the carbamate C=O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns.

- FTIR : A strong absorption band near ~1700 cm confirms the carbamate carbonyl group.

- Elemental Analysis : Validates C, H, N, and F content .

Q. What role do fluorine substituents (3,4,5-trifluorophenyl) play in the compound’s physicochemical properties?

- Methodological Answer : The trifluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and low polarizability. This substituent also influences crystal packing (via C-F···H interactions) and solubility in organic solvents. Comparative studies of analogs (e.g., 3,4,5-trifluoroacetophenone in ) show that fluorine positioning affects melting points and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves systematic variation of:

- Solvent : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to non-polar solvents.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation.

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.

- Molar Ratios : A 1.2:1 excess of phenyl chloroformate ensures complete conversion of the phenol.

Post-reaction, quenching with ice water and extraction with ethyl acetate improves purity. Yields are quantified via H NMR integration against an internal standard .

Q. What strategies are used to analyze the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., acetylcholinesterase or kinase enzymes).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive assays.

For example, structurally similar carbamates in exhibit pesticidal activity by inhibiting fungal cytochrome P450 enzymes .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation via HPLC-MS. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. How do researchers resolve contradictions in biological activity data between structural analogs?

- Methodological Answer : Discrepancies (e.g., varying IC values) are addressed by:

- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate activity trends.

- Crystallography : Resolve 3D structures of ligand-target complexes to identify critical binding interactions.

- Meta-Analysis : Compare datasets from multiple studies (e.g., and ) to identify confounding variables like assay conditions or impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.